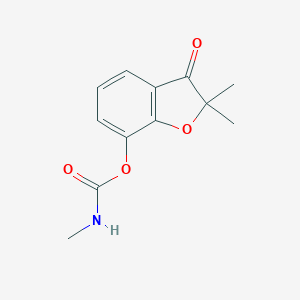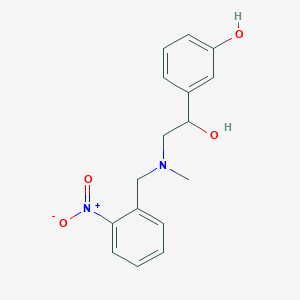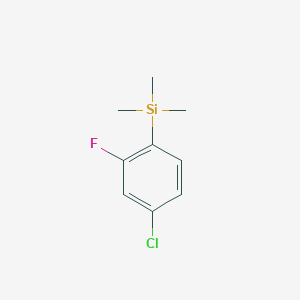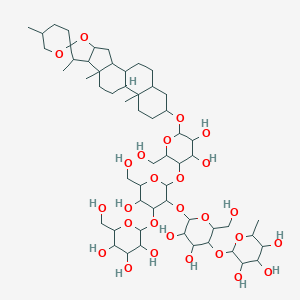
Dongnoside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dongnoside B is a natural compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a triterpenoid saponin that is extracted from the roots of the plant Dong Quai (Angelica sinensis). This compound has been extensively studied for its various pharmacological activities and has shown promising results in treating various diseases.
Applications De Recherche Scientifique
Nanobodies and Protein Function
Researchers Küey, Larocque, Clarke, and Royle (2019) developed functionalized nanobodies, termed 'dongles,' to extend the functionality of GFP tags in proteins. These dongles enabled knocksideways experiments in GFP knock-in cell lines, allowing for rapid switching between active and inactive states of proteins. However, they found that dongle binding alone could unintentionally inhibit protein function, as observed with dynamin-2-GFP and TPD54 in human cells (Küey et al., 2019).
Ceramide and Cerebrosides in Marine Organisms
Cheng, Wen, Chiou, and colleagues (2009) studied the octocoral Sarcophyton ehrenbergi, which led to the discovery of a known ceramide and new cerebrosides, including sarcoehrenosides A and B. These compounds showed antimicrobial and anti-inflammatory activities. This research highlights the potential of marine organisms in yielding novel compounds for scientific applications (Cheng et al., 2009).
Bioactive Glasses in Soft Tissue Regeneration
Miguez-Pacheco, Hench, and Boccaccini (2015) explored the use of bioactive glasses (BGs) beyond bone and teeth, focusing on soft tissue regeneration. They found that BGs, due to their biochemical reactions and ion release, can be applied in various soft tissue repair contexts, such as vascularization, wound healing, and nerve regeneration (Miguez-Pacheco et al., 2015).
Herbal Estrogenic Activity
Amato, Christophe, and Mellon (2002) investigated the estrogenic activity of herbs commonly used for menopausal symptoms, including dong quai. They found that dong quai significantly induced the growth of MCF-7 cells, a human breast cancer cell line, highlighting the potential risks and benefits of such herbs in hormonal therapies (Amato et al., 2002).
Propriétés
Numéro CAS |
149664-93-7 |
|---|---|
Nom du produit |
Dongnoside B |
Formule moléculaire |
C57H94O27 |
Poids moléculaire |
1211.3 g/mol |
Nom IUPAC |
2-[6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C57H94O27/c1-21-8-13-57(73-20-21)22(2)34-29(84-57)15-28-26-7-6-24-14-25(9-11-55(24,4)27(26)10-12-56(28,34)5)75-51-44(71)40(67)47(33(19-61)78-51)81-54-49(48(37(64)31(17-59)77-54)82-52-43(70)39(66)36(63)30(16-58)76-52)83-53-45(72)41(68)46(32(18-60)79-53)80-50-42(69)38(65)35(62)23(3)74-50/h21-54,58-72H,6-20H2,1-5H3 |
Clé InChI |
OFWRPYLODPDMMJ-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)C)C)C)OC1 |
Synonymes |
dongnoside B tigogenin 3-O-alpha- L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-2)-(beta-D-glucopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
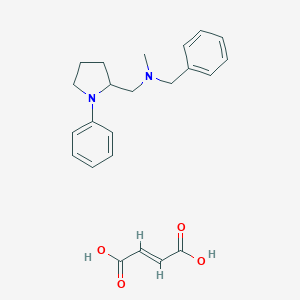



![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
